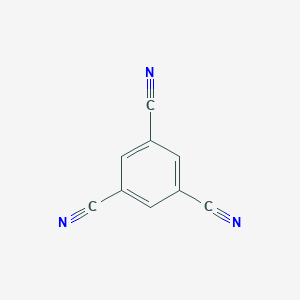

Benzene-1,3,5-tricarbonitrile

Übersicht

Beschreibung

Benzene-1,3,5-tricarbonitrile (C$9$H$3$N$_3$, CAS 10365-94-3) is a symmetric aromatic compound featuring three cyano (-CN) groups at the 1, 3, and 5 positions of the benzene ring. This electron-deficient structure confers high thermal stability and reactivity, making it valuable in coordination chemistry, materials science, and supramolecular assembly . Its synthesis typically involves nucleophilic substitution or cyanation reactions, though detailed protocols are less commonly reported compared to derivatives .

Wirkmechanismus

Target of Action

It is known that the compound can interact with various organic and inorganic substances due to its unique chemical structure .

Mode of Action

1,3,5-Benzenetricarbonitrile has been used in the synthesis of graphitic carbon nitride (g-C3N4), where it substitutes the bridge N3C of g-C3N4 with a benzene moiety . This substitution results in a larger π conjunction system between the benzene and the tri-s-triazine moieties, which enhances the visible light photocatalytic activity of the resulting compound .

Biochemical Pathways

The compound’s role in the synthesis of g-c3n4 suggests it may influence pathways related to photocatalysis .

Result of Action

Its role in enhancing the visible light photocatalytic activity of g-c3n4 suggests it may have significant effects at the molecular level .

Action Environment

Given its use in photocatalysis, factors such as light exposure could potentially influence its activity .

Biologische Aktivität

Benzene-1,3,5-tricarbonitrile, also known as 1,3,5-tricyanobenzene, is an organic compound with the molecular formula and a molecular weight of approximately 153.14 g/mol. This compound features a benzene ring with three cyano groups (-C≡N) attached at the 1, 3, and 5 positions. The unique arrangement of these cyano groups imparts significant reactivity and biological potential to the compound.

The presence of multiple cyano groups contributes to the electron-withdrawing nature of this compound, influencing its chemical behavior and interactions in various applications. It can be synthesized through several methods, including nucleophilic substitution reactions and condensation reactions involving suitable precursors.

Antimicrobial Properties

This compound and its derivatives have shown potential antimicrobial activity . Some studies suggest that certain derivatives exhibit antibacterial or antifungal properties, which could be useful in developing new antimicrobial agents.

Interaction with Biological Targets

This compound interacts with various organic and inorganic substances due to its unique structure. It has been utilized in synthesizing graphitic carbon nitride (g-C₃N₄), where it substitutes the bridge N₃C of g-C₃N₄ with a benzene moiety. This substitution enhances photocatalytic activity under visible light.

Photocatalytic Activity

The compound's role in enhancing the photocatalytic activity of g-C₃N₄ suggests its influence on biochemical pathways related to light absorption and energy conversion processes. This property opens avenues for applications in environmental remediation and energy production.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

- Antimicrobial Studies : A derivative of this compound demonstrated notable antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. These findings indicate its potential as a lead compound for developing new antibiotics.

- Photochemical Reactions : Research has shown that irradiation of this compound in the presence of silanes leads to alkylation reactions with high yields. This photochemical behavior is significant for synthetic applications in organic chemistry .

Comparative Analysis

To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Benzene-1,2-dicarbonitrile | Two cyano groups on adjacent carbons | Used in organic synthesis; less sterically hindered |

| Benzene-1,4-dicarbonitrile | Two cyano groups on opposite carbons | Exhibits different reactivity patterns compared to tricarbonitrile |

| Benzene-1,3-dicarboxylic acid | Two carboxylic acid groups | More polar; used in polymer chemistry |

The unique arrangement of three cyano groups at non-adjacent positions in this compound provides distinctive electronic properties and reactivity compared to these similar compounds.

Wissenschaftliche Forschungsanwendungen

Polymer Science

Synthesis of Polymer Materials

Benzene-1,3,5-tricarbonitrile is primarily utilized in synthesizing advanced polymer materials. It can react with diols, polyols, or polyamines to produce polymers with diverse molecular weights and properties. These polymers exhibit:

- Thermal Stability : Suitable for high-temperature applications.

- Chemical Stability : Resistant to various chemicals.

- Electrical Insulation : Ideal for electronic applications.

- Low Moisture Absorption : Maintains integrity in humid environments.

- Low Dielectric Constant : Useful in electronic components.

These properties make it applicable in sectors such as electronics, aerospace, automotive, construction, and biomedical fields .

Liquid Crystal Display (LCD) Materials

This compound is instrumental in developing liquid crystal display materials. By reacting with different alkyl or aryl groups, it can create liquid crystal materials with varied phases and optical properties. These materials are crucial for:

- Televisions

- Computer Monitors

- Mobile Devices

The ability to tailor optical properties enhances the performance of LCDs in consumer electronics .

Pharmaceuticals

In the pharmaceutical sector, this compound serves as an intermediate in synthesizing various bioactive compounds. Its reactivity allows for the construction of complex molecular frameworks that can lead to new therapeutic agents. The compound's derivatives may exhibit enhanced biological activities or novel mechanisms of action .

Dyes and Pesticides

This compound is also employed in producing dyes and pesticides. The cyano groups enhance the compound's ability to bind with other molecules, facilitating the synthesis of vibrant dyes used in textiles and coatings. In agriculture, its derivatives can act as effective pesticides due to their chemical stability and reactivity .

Electrochemical Applications

The compound's excellent electrochemical properties make it suitable for use in battery and capacitor materials. Its high conductivity and stability under various conditions allow for improved performance in energy storage devices. Research is ongoing to explore its potential as an electrolyte material in lithium batteries and as a coating material for solar cells .

Environmental Considerations

While this compound has numerous applications, its environmental impact must be considered. Proper handling and disposal are essential to prevent ecological harm due to its chemical nature. Future research aims to develop more environmentally friendly production processes and derivatives with reduced toxicity .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Polymer Science | Synthesis of advanced polymers | Thermal & chemical stability; electrical insulation |

| Liquid Crystal Displays | Development of LCD materials | Tailored optical properties |

| Pharmaceuticals | Intermediate for bioactive compounds | Potential for new therapeutic agents |

| Dyes & Pesticides | Production of vibrant dyes and effective pesticides | Enhanced binding capabilities |

| Electrochemical Applications | Use in batteries and capacitors | High conductivity; stability |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing Benzene-1,3,5-tricarbonitrile in academic settings?

Methodological Answer:

The catalytic cyanation of aromatic halides is a primary route. For example, 1,3,5-tribromobenzene can be converted to this compound using a CuNi bimetallic catalyst supported on single-layer graphene oxide (CuNi/GO-I), achieving an 81% yield under optimized conditions (150°C, 24h, KCN as the cyanide source) . Alternative catalysts include palladium-based systems, but CuNi/GO-I offers cost advantages for noble-metal-free protocols.

Table 1: Catalyst Comparison for Cyanation

| Catalyst | Substrate | Yield (%) | TON/TOF (h⁻¹) | Reference |

|---|---|---|---|---|

| CuNi/GO-I | 1,3,5-tribromobenzene | 81 | 43/2 | |

| Pd@CC1r/Pd@CC2r | Polyhalides | ~80 | N/A |

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

A multi-technique approach is essential:

- NMR Spectroscopy : Identifies proton-deficient environments and confirms symmetry (e.g., single peak for equivalent nitrile groups) .

- FT-IR Spectroscopy : Detects C≡N stretching vibrations (~2240 cm⁻¹) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (C₉N₃: 159.06 g/mol) and isotopic patterns .

- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition typically occurs above 250°C in inert atmospheres .

Q. How do reaction conditions influence the formation of byproducts in this compound synthesis?

Methodological Answer:

Byproducts like 3-(2-fluorophenyl)pentane-1,3,5-tricarbonitrile may form during acrylonitrile condensation reactions due to incomplete cyanation or side-chain additions. Key parameters:

- Temperature Control : Excessively high temperatures (>160°C) promote decomposition.

- Catalyst Loading : Substoichiometric CuNi/GO-I (0.5 mol%) minimizes side reactions .

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyanide ion mobility, improving selectivity .

Advanced Research Questions

Q. What mechanistic insights explain the high catalytic efficiency of CuNi/GO-I in cyanation reactions?

Methodological Answer:

The CuNi bimetallic synergy on graphene oxide (GO) enhances electron transfer and substrate adsorption:

- Electron Deficiency : Fluorinated derivatives (e.g., 2,4,6-Trifluorothis compound) increase electrophilicity, accelerating oxidative addition of aryl halides .

- GO Support : Provides high surface area and stabilizes metal nanoparticles, preventing aggregation .

- Kinetic Studies : Turnover frequency (TOF) of 2 h⁻¹ suggests rate-limiting steps involve C–CN bond formation .

Q. How can computational modeling predict this compound’s electronic properties for optoelectronic applications?

Methodological Answer:

Density Functional Theory (DFT) simulations reveal:

- HOMO-LUMO Gap : ~3.5 eV, indicating potential as an electron-transport layer in organic electronics .

- Electron-Withdrawing Effects : Nitrile groups lower LUMO levels, enhancing electron affinity .

- Substituent Effects : Fluorination (e.g., 2,4,6-Trifluoro derivatives) further reduces LUMO by 0.8 eV, critical for designing n-type semiconductors .

Q. What strategies optimize this compound’s integration into supramolecular polymers?

Methodological Answer:

Exploit its trigonal symmetry and strong dipole interactions:

- Coordination Polymers : Pair with transition metals (e.g., Zn²⁺) to form porous frameworks for gas storage .

- Hydrogen-Bonding Networks : Combine with triazine derivatives to create self-healing materials via reversible N–H···N≡C interactions .

- Hierarchical Assembly : Use π-stacking to align monomers unidirectionally, mimicking biological systems like cytoskeletons .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares benzene-1,3,5-tricarbonitrile with substituted tricarbonitriles, carboxamide analogs, and related aromatic nitriles, emphasizing structural, synthetic, and functional differences.

Substituted Benzene Tricarbonitriles

Key Observations :

- Substituent Effects: Alkoxy groups (e.g., hexyloxy in 1a) enhance solubility but reduce thermal stability compared to the parent compound. Amino groups (e.g., in 10) increase melting points due to hydrogen bonding .

- Synthetic Complexity : Derivatives like 1a and 1b require multi-step syntheses with moderate yields (76–80%), while this compound’s synthesis is less documented but likely involves direct cyanation .

Carboxamide Analogs

Key Observations :

- Functional Group Impact : BTA derivatives exhibit strong hydrogen bonding, enabling supramolecular polymerization, whereas nitriles prioritize coordination with metals (e.g., lanthanides in ) .

- Thermal Behavior : this compound’s thermal decomposition begins near 300°C, comparable to BTA derivatives but with distinct degradation pathways (e.g., CO$_2$ release in BTA vs. HCN in nitriles) .

Heterocyclic Tricarbonitriles

Key Observations :

- Electronic Properties : Heterocyclic derivatives (e.g., 14) exhibit extended π-conjugation, enabling applications in optoelectronics, while this compound serves as a simpler building block .

Eigenschaften

IUPAC Name |

benzene-1,3,5-tricarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3N3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGLGUTWNGVJXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C#N)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145972 | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10365-94-3 | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10365-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010365943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3,5-tricarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.721 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,5-Benzenetricarbonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP759CBJ5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.